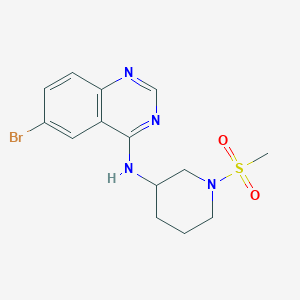![molecular formula C18H17N3O4 B7634899 N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide, commonly known as BIX-01294, is a small molecule inhibitor that has been extensively used in scientific research for its epigenetic regulatory effects. BIX-01294 is known to inhibit the activity of G9a, a histone methyltransferase enzyme that is responsible for the methylation of lysine 9 on histone H3. This inhibition results in the reduction of H3K9me2, leading to the modulation of gene expression and alteration of cellular processes.
Mécanisme D'action
BIX-01294 inhibits the activity of G9a, a histone methyltransferase enzyme that is responsible for the methylation of lysine 9 on histone H3. This inhibition results in the reduction of H3K9me2, leading to the modulation of gene expression and alteration of cellular processes. BIX-01294 has been shown to selectively inhibit G9a and not other histone methyltransferases, making it a valuable tool for studying the specific effects of G9a inhibition.
Biochemical and Physiological Effects
BIX-01294 has been shown to have a variety of biochemical and physiological effects. Inhibition of G9a by BIX-01294 has been shown to result in the activation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell growth. BIX-01294 has also been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and muscle cells. Additionally, BIX-01294 has been shown to have neuroprotective effects in models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
BIX-01294 has several advantages for lab experiments, including its specificity for G9a and its ability to modulate gene expression and cellular processes. However, there are also limitations to its use. BIX-01294 has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, BIX-01294 has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Orientations Futures
There are several future directions for the use of BIX-01294 in scientific research. One area of interest is the role of G9a in the regulation of immune cells, and how BIX-01294 may be used to modulate immune responses. Another area of interest is the use of BIX-01294 in combination with other epigenetic modifiers to achieve synergistic effects. Additionally, the development of more potent and selective G9a inhibitors may lead to further insights into the role of histone methylation in epigenetic regulation.
Méthodes De Synthèse
BIX-01294 can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with an aldehyde derivative of 1,3-benzodioxole. The intermediate product is then reacted with N-methyl-2-oxo-2-phenylacetamide to yield the final product. The synthesis of BIX-01294 has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
BIX-01294 has been widely used in scientific research to investigate the role of histone methylation in epigenetic regulation. It has been shown to have a significant impact on the differentiation of stem cells, as well as the development of cancer and other diseases. BIX-01294 has also been used to study the molecular mechanisms underlying neurological disorders, such as Alzheimer's and Huntington's disease.
Propriétés
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-10(11-4-6-15-16(8-11)25-9-24-15)19-17(22)12-3-5-14-13(7-12)20-18(23)21(14)2/h3-8,10H,9H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHDWHAZCDBSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC4=C(C=C3)N(C(=O)N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)


![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)
![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)

![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)

![N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7634900.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)